molecular formula C9H8FN3OS B1299532 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol CAS No. 436095-85-1

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

Cat. No.: B1299532
CAS No.: 436095-85-1
M. Wt: 225.25 g/mol
InChI Key: JJJUDPUJCHMLGO-UHFFFAOYSA-N
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Description

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8FN3OS and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several studies highlight the synthesis and evaluation of oxadiazole derivatives, including structures similar to 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, for their antimicrobial properties. For instance, JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and screened them for antimicrobial activities, revealing promising results against various microbial strains (JagadeeshPrasad et al., 2015). Similarly, compounds with the oxadiazole structure have been evaluated for their effectiveness against bacteria, mold, and yeast, showing considerable antimicrobial activity in several cases (Tien et al., 2016).

Corrosion Inhibition

The effectiveness of oxadiazole derivatives as corrosion inhibitors has been extensively studied. Ammal et al. (2018) assessed the corrosion inhibition ability of oxadiazole derivatives on mild steel in sulfuric acid, demonstrating their potential to form protective layers on metal surfaces (Ammal et al., 2018).

Enzyme Inhibition

Oxadiazole derivatives have also been found to inhibit specific enzymes. Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols can inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plant phenylpropanoid biosynthesis, indicating the potential application of these compounds in agrochemical development (Yamada et al., 2004).

Antioxidant Properties

Research into the antioxidant capacity of oxadiazole derivatives has shown promising results. For example, Shehzadi et al. (2018) explored the radical scavenging and endogenous defense system inducing activities of a novel oxadiazole derivative, demonstrating its significant antioxidant potential (Shehzadi et al., 2018).

Mechanism of Action

Properties

IUPAC Name

5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUDPUJCHMLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360670
Record name 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-85-1
Record name 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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